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Deferasirox Ethyl Ester

Cat. No.: B601665
CAS No.: 201530-79-2
M. Wt: 401.43
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Description

Contextualization within Prodrug Chemistry and Ester Analogues

Prodrugs are inactive or less active drug precursors that are converted into the active form in the body. Esterification is a common strategy in prodrug design to enhance properties such as lipophilicity and membrane permeability. While Deferasirox itself is an active oral iron chelator, its ethyl ester derivative can be conceptually understood within the framework of prodrug chemistry. drugbank.comdrugbank.com The ester linkage is susceptible to hydrolysis by esterase enzymes present in the body, which would convert Deferasirox Ethyl Ester back to its parent compound, Deferasirox. drugbank.com This conversion is a key consideration in its potential biological activity.

Rationale for Research Focus on Chemical and Mechanistic Aspects

The primary interest in this compound from a research perspective stems from its occurrence as a process-related impurity in the synthesis of Deferasirox. veeprho.comresearchgate.net Understanding its formation, detection, and chemical behavior is essential for ensuring the purity and quality of the final drug product. Furthermore, detailed investigation into its mechanistic aspects, particularly its hydrolysis to the active drug, is critical. This knowledge can inform the development of more efficient and purer synthetic routes for Deferasirox.

From a medicinal chemistry standpoint, studying ester derivatives like this compound can also provide a deeper understanding of the structural requirements for iron chelation and cellular uptake. By comparing the properties of the ester with the parent carboxylic acid, researchers can elucidate the role of the carboxyl group in the drug's mechanism of action.

Overview of Academic Research Trajectories for Related Chemical Species

Academic research on Deferasirox and its derivatives has explored various avenues. rsc.orgacs.orgnih.gov Studies have focused on synthesizing new analogues to enhance therapeutic properties or to develop compounds with novel applications, such as anticancer agents or fluorescent probes for biological imaging. acs.orgnih.gov For instance, functionalization of the phenol (B47542) groups on the Deferasirox scaffold has led to the creation of fluorescent pro-chelators. acs.org

Research has also delved into the synthesis and characterization of various Deferasirox derivatives, including those with modified side chains to target specific cellular organelles like lysosomes. nih.gov These investigations aim to improve the efficacy and target-specificity of the parent compound. The synthesis of Deferasirox derivatives through reactions like the cyclization of monosubstituted hydrazides has also been a subject of study. nih.gov

Chemical and Physical Properties

The chemical and physical properties of this compound are presented in the table below.

PropertyValue
IUPAC Name 4-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid ethyl ester google.com
Molecular Formula C23H19N3O4 fda.gov
Molecular Weight 401.42 g/mol fda.gov
CAS Number 201530-79-2 chemicalbook.com
Appearance Amorphous solid innovareacademics.in

Synthesis and Formation

This compound is primarily formed as a by-product during the synthesis of Deferasirox, particularly when ethanol (B145695) is used as a solvent. veeprho.comresearchgate.net One documented synthesis involves the reaction of 4-hydrazinobenzoic acid ethyl ester with 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one. google.comwikipedia.org Another method describes refluxing Deferasirox with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. innovareacademics.in The reaction is monitored by thin-layer chromatography, and upon completion, the product is isolated by extraction with ethyl acetate (B1210297). innovareacademics.in

Hydrolysis and Conversion to Deferasirox

The ethyl ester bond in this compound is susceptible to hydrolysis, a chemical reaction that breaks the ester linkage to yield Deferasirox and ethanol. This process can occur under acidic or alkaline conditions. innovareacademics.in In a biological system, this conversion is expected to be catalyzed by esterase enzymes. drugbank.com The rate and extent of this hydrolysis are critical factors in determining the potential in vivo activity of this compound as a prodrug.

Research Findings on Related Deferasirox Derivatives

Research on various derivatives of Deferasirox has yielded interesting findings. For example, studies on lysosome-targeting derivatives have shown enhanced antiproliferative activity in cancer cell lines compared to the parent compound. nih.gov Other research has focused on creating fluorescent derivatives of Deferasirox for potential use in diagnostic applications. acs.org The synthesis of novel triazolo-thiadiazine derivatives of Deferasirox has been explored for their potential as multi-target-directed agents for neuroinflammatory diseases. rsc.org These studies highlight the versatility of the Deferasirox scaffold for developing new chemical entities with diverse biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19N3O4 B601665 Deferasirox Ethyl Ester CAS No. 201530-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-2-30-23(29)15-11-13-16(14-12-15)26-22(18-8-4-6-10-20(18)28)24-21(25-26)17-7-3-5-9-19(17)27/h3-14,27-28H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCPWOQZLXYJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201530-79-2
Record name Deferasirox ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEFERASIROX ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ6Y6W4KV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Deferasirox Ethyl Ester

Established Synthetic Pathways for Esterification of Deferasirox

The synthesis of Deferasirox Ethyl Ester, a key derivative of the iron-chelating agent Deferasirox, can be achieved through several established chemical routes. These methods primarily involve the direct esterification of the parent carboxylic acid, Deferasirox.

Acid-Catalyzed Esterification Reactions

The most common method for preparing esters from carboxylic acids and alcohols is the Fischer-Speier esterification, which is directly applicable to the synthesis of this compound. wikipedia.orgresearchgate.net This reaction involves heating Deferasirox with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The mechanism proceeds through several reversible steps: protonation of the carbonyl oxygen of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and finally, elimination of water to form the ester. masterorganicchemistry.com

A parallel synthesis, the preparation of Deferasirox methyl ester, is achieved by refluxing Deferasirox in methanol (B129727) with a few drops of concentrated sulfuric acid for 18 hours. tandfonline.com A similar protocol is used for the ethyl ester derivative. The primary advantage of this method is its simplicity and the use of straightforward acidic conditions. wikipedia.org To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed. organic-chemistry.org

Reaction Type Reagents Catalyst Key Conditions
Fischer-Speier EsterificationDeferasirox, EthanolSulfuric Acid (H₂SO₄)Reflux

Alternative Esterification Strategies and Optimization

Beyond direct acid-catalyzed esterification of the final Deferasirox molecule, this compound can also be synthesized as part of the primary drug synthesis pathway. One documented method involves the reaction of an intermediate, 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one, with ethyl 4-hydrazinobenzoate in methanol. The reaction is maintained at 60–65°C for 3 hours, yielding this compound as white crystals with a 76% yield. tandfonline.com

This approach avoids the direct esterification of the final Deferasirox product and integrates the formation of the ethyl ester into the main synthesis sequence. Optimization of such processes focuses on factors like solvent choice, reaction temperature, and time to maximize yield and purity. google.com Alternative strategies like microwave-assisted synthesis can also be employed to potentially enhance reaction rates and yields for Deferasirox derivatives. smolecule.com

Synthesis of this compound as a Reference Standard or Impurity

This compound is a well-known and characterized related substance of Deferasirox. tandfonline.comresearchgate.net Its presence often arises as a process-related impurity during the synthesis of Deferasirox, particularly when ethanol is used as a solvent in the final reaction step. quickcompany.in For instance, the reaction of 2-(2-hydroxyphenyl)benz[e] smolecule.comCurrent time information in Bangalore, IN.oxazin-4-one with 4-hydrazinobenzoic acid in refluxing ethanol can lead to the formation of the ethyl ester impurity. quickcompany.in

Research has shown that this impurity can form at levels up to 0.30% in the final reaction mixture. tandfonline.com In one documented process, the crude Deferasirox product contained 0.42% of the ethyl ester impurity. quickcompany.in After purification, the level of this impurity can be significantly reduced, for example, to 0.02% or 0.05% in the final active pharmaceutical ingredient (API). tandfonline.com

Due to its potential presence in the final drug product, this compound is synthesized intentionally to serve as a reference standard. synthinkchemicals.comaxios-research.com This standard is crucial for quality control (QC) and quality assurance (QA) during the commercial production of Deferasirox and its formulations. synthinkchemicals.com It is used in analytical method development and validation to accurately detect and quantify the impurity, ensuring that it remains below the strict limits set by regulatory authorities like the FDA and EMA. veeprho.comclearsynth.com

Context of Synthesis Origin/Method Observed Levels (as impurity) Application (as standard)
Process ImpurityUse of ethanol as a solvent in the final synthesis step of Deferasirox. quickcompany.inUp to 0.5% in crude product. tandfonline.comquickcompany.inQuality Control (QC), Method Validation. synthinkchemicals.comclearsynth.com
Reference StandardDeliberate synthesis, e.g., via reaction of 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one with ethyl 4-hydrazinobenzoate. tandfonline.comN/AImpurity profiling for ANDA filings. synthinkchemicals.com

Chemical Transformations and Derivatization Reactions Involving the Ethyl Ester Moiety

The ethyl ester functional group in this compound can undergo various chemical transformations, primarily hydrolysis to the parent acid or conversion to other derivatives.

Hydrolysis to Parent Acid

As is typical for esters, the ethyl ester group of this compound can be hydrolyzed back to the parent carboxylic acid, Deferasirox. smolecule.com This reaction can occur in aqueous environments and is a recognized degradation pathway. veeprho.com The hydrolysis is catalyzed by the presence of either acid or base. In acidic hydrolysis, the mechanism is the reverse of the Fischer-Speier esterification. masterorganicchemistry.com This transformation is significant as it represents both a potential degradation route for the compound when exposed to moisture and a method to intentionally convert the ester back to the active drug form. veeprho.com

Further Derivatizations at the Ester Functional Group

The ester functional group is a versatile handle for further chemical modifications. One key reaction is transesterification, where the ethyl group of the ester is exchanged for a different alkyl group by reacting this compound with another alcohol (e.g., isopropanol) in the presence of a catalyst. smolecule.com This allows for the synthesis of a variety of Deferasirox esters, which could be explored to modify the compound's properties, such as lipophilicity. smolecule.comduke.edu While specific examples of further derivatization of this compound are not extensively detailed in the literature, the fundamental reactivity of the ester group allows for potential conversion into other functional groups like amides through reaction with amines.

Structural Modifications and Analog Synthesis Utilizing the Ethyl Ester Scaffold

The ethyl ester functional group on the Deferasirox molecule, forming this compound, serves as a versatile anchor point for synthetic modifications. This allows for the creation of a diverse range of analogs through derivatization, enabling researchers to explore structure-activity relationships and develop new compounds with potentially enhanced or different biological activities. The carboxyl group to which the ethyl group is attached is not directly involved in the primary iron-chelating action of the molecule, which occurs at the two phenolate (B1203915) groups and a nitrogen atom of the triazole ring. rsc.org This chemical distinction makes the ester group an ideal site for modification without abolishing the core function of the scaffold.

A significant example of utilizing the ester scaffold is in the synthesis of novel triazolo-thiadiazine hybrids of Deferasirox. nih.gov In this multi-step synthesis, the Deferasirox ester is first converted into a key intermediate, Deferasirox-substituted hydrazide. nih.govrsc.org This transformation is achieved by reacting the ester with hydrazine (B178648) in an ethanol solvent. The reaction proceeds with high efficiency, yielding the hydrazide product in approximately 90% yield after concentration and washing with chilled methanol. nih.gov

This hydrazide intermediate is crucial as it possesses a reactive amino group that facilitates further derivatization. For instance, the hydrazide can be reacted with carbon disulfide (CS2) and potassium hydroxide (B78521) (KOH) to form an oxadiazole derivative, which is then treated with hydrochloric acid to yield a triazole amine derivative. nih.gov This amine derivative, in turn, serves as a building block for constructing the final triazolo-thiadiazine analogs by reacting it with various substituted alpha-bromoacetophenones. nih.govresearchgate.net The final products in this series were obtained in good yields, ranging from 65% to 88%. nih.gov

The strategic modification of the ester group allows for the introduction of entirely new heterocyclic systems onto the Deferasirox framework. This highlights the utility of this compound not just as an impurity or pro-drug, but as a valuable synthetic intermediate for medicinal chemistry research aimed at developing novel therapeutic agents. rsc.orgnih.gov

Research into other ester derivatives has also been conducted to understand the influence of the linker type on biological activity. Studies on certain ester derivatives indicated they were less cytotoxic towards cancer cell lines compared to amide-linked analogs. researchgate.net This suggests that the stability of the linkage is a critical factor, as cells might hydrolyze the ester bond, preventing the intended intracellular action of the analog. researchgate.net

Table 1: Examples of Analog Synthesis from Deferasirox Ester Scaffold

Table of Mentioned Compounds

Physicochemical Characterization and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques have been employed to elucidate the structure of Deferasirox Ethyl Ester, confirming its molecular formula as C₂₃H₁₉N₃O₄ and a molecular weight of approximately 401.42 g/mol . fda.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. Key signals include a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl ester group. rsc.org The aromatic region of the spectrum displays a complex pattern of multiplets, which correspond to the protons on the two hydroxyphenyl rings and the central phenyl ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are observed for the carbonyl carbon of the ester, the carbons of the triazole ring, and the various carbons of the aromatic rings. rsc.org The chemical shifts of the carbons in the N-1-substituted 1,2,4-triazole (B32235) ring are particularly informative for confirming the substitution pattern. researchgate.net

2D NMR Studies: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in assigning the specific proton and carbon signals. researchgate.net For instance, HMBC experiments show correlations between the protons on the phenyl ring attached to the triazole and the carbons within the triazole ring, confirming the connectivity of the molecular structure. researchgate.net

Interactive Table: Representative NMR Data for this compound
Technique Signal Type Chemical Shift (ppm) Assignment
¹H NMRTriplet~1.35Ethyl -CH₃
¹H NMRQuartet~4.33Ethyl -CH₂-
¹H NMRMultiplets~6.70 - 8.00Aromatic Protons
¹³C NMRSignal~14.3Ethyl -CH₃
¹³C NMRSignal~60.7Ethyl -CH₂-
¹³C NMRSignal~113 - 167Aromatic and Triazole Carbons
¹³C NMRSignal~167.1Ester C=O

Mass Spectrometry (MS): Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis using techniques like electrospray ionization (ESI) has precisely determined the molecular weight of this compound, providing strong evidence for its elemental composition. rsc.orglgcstandards.com The accurate mass measurement helps to confirm the molecular formula C₂₃H₁₉N₃O₄. lgcstandards.com

Fragmentation Pathways: The mass spectrum of this compound exhibits characteristic fragmentation patterns. The loss of the ethyl ester group and subsequent cleavages of the triazole and phenyl rings are typically observed, providing further confirmation of the molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of key functional groups. veeprho.comallmpus.com Characteristic absorption bands include:

A broad band in the region of 3000-3400 cm⁻¹, corresponding to the O-H stretching of the hydroxyl groups.

A sharp peak around 1720 cm⁻¹, indicative of the C=O stretching of the ethyl ester group.

Bands in the 1500-1600 cm⁻¹ region, attributed to C=C and C=N stretching vibrations within the aromatic and triazole rings. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in solution shows distinct absorption maxima. sphinxsai.comeuropa.eu These absorptions are due to π-π* and n-π* electronic transitions within the aromatic rings and the triazole system. The position of the absorption maxima can be influenced by the solvent used. sphinxsai.comresearchgate.net

X-ray Crystallographic Analysis for Solid-State Structure Determination

While the X-ray crystal structure for this compound itself is not widely reported in the provided search results, X-ray crystallography has been used to determine the solid-state structure of the parent compound, Deferasirox, and its analogues. nih.govmdpi.com This technique provides definitive information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com For Deferasirox, X-ray diffraction has been used to identify different polymorphic forms. europa.eugoogle.com Given the structural similarity, it is anticipated that X-ray crystallography of this compound would reveal a comparable spatial arrangement of the bis(hydroxyphenyl)-triazole core.

Analytical Method Development and Validation for Deferasirox Ethyl Ester

Chromatographic Methodologies for Purity and Quantification

Chromatographic techniques are the cornerstone for the analytical assessment of Deferasirox Ethyl Ester. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique for purity determination and quantification, while Thin-Layer Chromatography (TLC) serves as a valuable tool for monitoring reaction progress. Gas Chromatography (GC) may also be applicable for the analysis of volatile components.

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Deferasirox and its impurities, including the ethyl ester. ajpaonline.comresearchgate.net These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. ijpras.com

The selection of an appropriate stationary and mobile phase is crucial for achieving optimal separation.

Stationary Phase: C18 columns are consistently favored for the separation of Deferasirox and its related substances. researchgate.netijpras.comresearchgate.net Specific examples include Inertsil ODS-3V (150mm x 4.6mm, 5µm) and Hypersil BDS (150 x 4.6mm, 5µm) columns. researchgate.netijpras.com An Agilent ZORBAX Eclipse Plus C18 column (2.1 mm x 50 mm, 5 µm) has also been reported for purity verifications. rsc.org

Mobile Phase: A variety of mobile phase compositions have been successfully employed. These typically consist of a buffered aqueous phase and an organic modifier.

A mixture of acetonitrile (B52724) and a buffer solution (0.05% orthophosphoric acid) in a 60:40 v/v ratio has been used. researchgate.net

Another method utilizes a 50:50 (v/v) mixture of acetonitrile and a buffer made with 1ml of orthophosphoric acid in 2 liters of Milli-Q water. ijpras.com

A composition of EDTA buffer, water, and acetonitrile (10:45:45) has also been reported. google.com

For LC-MS applications, a gradient elution with methanol (B129727) and water containing 0.1% formic acid has been described. rsc.org

Table 1: HPLC Stationary and Mobile Phase Parameters
ParameterDetails
Stationary Phase C18 columns (e.g., Inertsil ODS-3V, Hypersil BDS, Agilent ZORBAX Eclipse Plus)
Mobile Phase Acetonitrile and aqueous buffer (e.g., orthophosphoric acid)
Common Ratios 60:40 or 50:50 (Acetonitrile:Buffer)
Flow Rate Typically 1.0 mL/min or 1.5 mL/min

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for HPLC analysis of this compound. The detection wavelength is typically set at or near the absorbance maxima of the compound. Commonly used wavelengths include 250 nm and 245 nm. researchgate.netijpras.com

Mass Spectrometry (MS) Detection: Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher selectivity and sensitivity, and is particularly useful for impurity identification and characterization. sci-hub.st High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) has been used to confirm the mass of Deferasirox derivatives. rsc.org

Table 2: HPLC Detector Parameters
DetectorParameterValue
UV-Vis Wavelength245 nm, 250 nm
Mass Spectrometry Ionization ModeElectrospray Ionization (ESI)

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and for preliminary purity assessment. rsc.org

Stationary Phase: TLC analyses are commonly performed on glass-backed silica (B1680970) gel plates. rsc.org

Mobile Phase: A mobile phase consisting of chloroform, methanol, and triethylamine (B128534) in a 9:1:0.5 v/v/v ratio has been found to be effective for the separation of Deferasirox. ijpsonline.comijpsonline.com Other solvent systems, such as hexanes:ethyl acetate (B1210297) (75:25 v/v), are used for monitoring specific synthesis steps of Deferasirox derivatives. rsc.org

Detection: Visualization of the separated spots is typically achieved under UV light. ijpsonline.comijpsonline.com

While HPLC is the primary tool for purity analysis of this compound, Gas Chromatography (GC) is the preferred method for the analysis of volatile organic impurities, such as residual solvents from the manufacturing process. google.com Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be employed for the determination of volatile esters and other related compounds. researchgate.net The use of GC is crucial for ensuring that the levels of these volatile impurities are below the limits set by regulatory guidelines. google.com

Stationary Phase and Mobile Phase Optimization

Thin-Layer Chromatography (TLC) Applications in Synthesis Monitoring and Purity Assessment

Impurity Profiling and Identification of Related Substances

This compound is itself considered a process-related impurity in the synthesis of Deferasirox. synthinkchemicals.comresearchgate.net The manufacturing process of Deferasirox can generate several other related substances. A comprehensive impurity profile is essential for controlling the quality of the drug substance.

Other identified impurities in Deferasirox production include:

Deferasirox methyl ester researchgate.net

Deferasirox salicylyl derivative researchgate.net

Deferasirox methoxy (B1213986) carbonyl derivative researchgate.net

bis(Salicyl)imide researchgate.net

Deferasirox-2-isomer researchgate.net

The identification and characterization of these impurities often involve a combination of LC-MS and the synthesis of reference standards. researchgate.netsci-hub.st The control of these impurities to within acceptable limits is a critical aspect of the drug manufacturing process. quickcompany.in

Table 3: Common Related Substances of Deferasirox
Compound Name
Deferasirox
This compound
Deferasirox Methyl Ester
Deferasirox salicylyl derivative
Deferasirox methoxy carbonyl derivative
bis(Salicyl)imide
Deferasirox-2-isomer

Detection and Characterization of this compound as a Process Impurity

This compound, chemically known as ethyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate, is a known process-related impurity in the synthesis of Deferasirox. synzeal.comtandfonline.comclearsynth.com Its formation can occur during the manufacturing process, particularly if ethanol (B145695) is used as a solvent. tandfonline.com The presence of this and other impurities necessitates the development of robust analytical methods to detect and characterize them, as mandated by regulatory bodies like the International Council on Harmonisation (ICH). tandfonline.com

The detection and characterization of this compound and other related substances are primarily achieved through various chromatographic and spectroscopic techniques. tandfonline.com High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for separating these impurities from the main Deferasirox peak. innovareacademics.inresearchgate.net

During process development for Deferasirox, researchers have identified several related substances, including the ethyl ester derivative. tandfonline.comtandfonline.comresearchgate.net The characterization of these impurities involves a combination of techniques:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the impurity. For this compound, mass analysis can detect the molecular ion peak, confirming its identity. innovareacademics.in For instance, in one analysis, the molecular weight was detected at 402 as the M+1 peak in positive mode and at 400 as the M-1 peak in negative mode. innovareacademics.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are instrumental in elucidating the precise chemical structure of the impurity, confirming the presence of the ethyl group and its position on the benzoate (B1203000) ring. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. tandfonline.com

The synthesis of this compound as a reference standard is also a crucial step. This is often achieved by reacting Deferasirox with ethanol in the presence of an acid catalyst. innovareacademics.in The synthesized standard is then used to confirm the identity of the impurity peak in the chromatogram of the Deferasirox API. tandfonline.com

Table 1: Spectroscopic and Chromatographic Data for this compound

Parameter Details
Chemical Name Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate synzeal.com
CAS Number 201530-79-2 synzeal.comclearsynth.comveeprho.com
Molecular Formula C₂₃H₁₉N₃O₄ veeprho.comfda.gov
Molecular Weight 401.4 g/mol veeprho.com
Detection Method RP-HPLC with UV detection innovareacademics.inresearchgate.net
Mass Spec (M+1) 402 innovareacademics.in
Mass Spec (M-1) 400 innovareacademics.in

Quantitative Determination of Impurity Levels

Once detected and characterized, it is essential to quantify the levels of this compound to ensure they remain within acceptable limits. The ICH guidelines stipulate strict limits for impurities in APIs, typically around 0.10%. tandfonline.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the quantitative determination of this compound and other impurities. innovareacademics.in These methods are designed to be stability-indicating, meaning they can separate the API from its impurities and any degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light. innovareacademics.inwisdomlib.orgijpsonline.com

A typical RP-HPLC method for impurity quantification involves:

Column: A C18 column is frequently used for separation. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., formic acid or orthophosphoric acid in water) and an organic solvent like acetonitrile is common. innovareacademics.inajpaonline.com The elution can be either isocratic (constant mobile phase composition) or gradient (changing composition). innovareacademics.injddtonline.info

Detection: UV detection is commonly employed, with wavelengths around 245 nm or 254 nm being effective for monitoring Deferasirox and its impurities. innovareacademics.injddtonline.info

The concentration of the impurity is determined by comparing its peak area in the chromatogram to the peak area of a known concentration of the this compound reference standard.

Table 2: Typical Chromatographic Conditions for Quantification

Parameter Condition
Technique RP-HPLC innovareacademics.in
Column Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 ajpaonline.comjddtonline.info
Mobile Phase Acetonitrile and Buffer (e.g., 0.1% Formic Acid or 0.05% Orthophosphoric Acid) innovareacademics.inajpaonline.com
Flow Rate 1.0 - 1.5 mL/min innovareacademics.inajpaonline.com
Detection UV at 245 nm or 254 nm innovareacademics.injddtonline.info
Column Temperature 35°C - 40°C innovareacademics.injddtonline.info

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method. innovareacademics.inwisdomlib.org These studies involve subjecting the drug substance to harsh conditions to promote degradation. The analytical method must be able to resolve the parent drug from all resulting degradation products and process impurities, including this compound. ijpras.com

Validation of Analytical Methods

Validation of the analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The validation is performed according to ICH Q2(R1) guidelines and encompasses several key parameters. ijpsonline.comjddtonline.info

Specificity: This parameter demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. scirp.org For this compound, this is confirmed by showing that its peak is well-resolved from the Deferasirox peak and other potential impurities, with a resolution of greater than 2.0 often being the acceptance criterion. innovareacademics.in

Linearity: Linearity establishes the relationship between the concentration of the analyte and the analytical signal. The method is shown to be linear over a specified range of concentrations. For impurity quantification, this range typically covers from the reporting threshold to at least 120% of the specification limit. A high correlation coefficient (r² > 0.999) is generally required. innovareacademics.inajpaonline.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are expressed as the Relative Standard Deviation (%RSD), which should be within acceptable limits (typically less than 10% for impurities). innovareacademics.in

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. The percentage recovery should be within a predefined range (e.g., 90-110%). innovareacademics.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jddtonline.info These are crucial for ensuring that even trace amounts of impurities can be reliably measured. For instance, an HPLC method was capable of detecting impurities at a level of 0.002% with respect to a test concentration of 0.5 mg/mL. researchgate.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. ijpras.comacgpubs.org This ensures the method's reliability during routine use.

Table 3: Summary of Validation Parameters for this compound Analytical Method

Validation Parameter Typical Acceptance Criteria
Specificity Resolution > 2.0 between adjacent peaks innovareacademics.in
Linearity (r²) ≥ 0.999 innovareacademics.inscirp.org
Precision (%RSD) < 10% for impurities innovareacademics.in
Accuracy (% Recovery) Typically 90-110% researchgate.net
LOD Signal-to-noise ratio of 3:1 jddtonline.info
LOQ Signal-to-noise ratio of 10:1 jddtonline.info
Robustness %RSD of results should be within acceptable limits after minor variations in method parameters. ijpras.comacgpubs.org

Chemical Stability and Degradation Pathways of Deferasirox Ethyl Ester

Photolytic Degradation Mechanisms

Photostability is an important characteristic for any pharmaceutical compound. The available literature consistently indicates that Deferasirox is a photostable compound. ijpras.comijcrt.orggeneesmiddeleninformatiebank.nl In forced degradation studies where Deferasirox was exposed to UV light for extended periods (e.g., 72 hours), no significant degradation was observed. ijcrt.org This suggests that the molecular structure of Deferasirox is not susceptible to degradation upon exposure to light. As Deferasirox Ethyl Ester shares the same core chromophore, it is also expected to exhibit high photolytic stability.

Thermal Degradation Characteristics

Thermal stability studies are essential to determine the impact of temperature on a compound's integrity. The findings regarding the thermal stability of Deferasirox are somewhat inconsistent. Several studies have reported that Deferasirox is stable under thermal stress. researchgate.netoup.com However, one study observed a minor degradation of 0.16% when a sample was exposed to 30°C for 30 minutes. ijpras.comijcrt.org This suggests that while generally stable, some degradation may occur under specific thermal conditions. This compound, being a related compound, would likely share a similar thermal stability profile.

Identification and Characterization of Degradation Products

The identification of degradation products is a key aspect of stability studies. For Deferasirox, several related substances and potential degradation products have been identified, which could also be relevant to the degradation of this compound. Besides this compound itself being an impurity, other identified substances include Deferasirox Methyl Ester, Deferasirox Salicylyl Derivative, and a regio-isomer of Deferasirox. pharmaffiliates.comtandfonline.comresearchgate.net

The primary degradation pathway for this compound under hydrolytic conditions would be the cleavage of the ester bond to yield Deferasirox and ethanol (B145695). Under more strenuous conditions, further degradation of the Deferasirox molecule could occur, leading to products similar to those observed for the parent drug. The characterization of these products typically involves techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. innovareacademics.inresearchgate.net

Prodrug Design Principles and Enzymatic Bioconversion Mechanisms

Design Rationale for Ester Prodrug Strategy

The ester prodrug strategy is a well-established method in medicinal chemistry aimed at optimizing the pharmaceutical properties of a parent drug. if-pan.krakow.plnih.gov Prodrugs are inactive chemical derivatives of a drug molecule that require a chemical or enzymatic transformation within the body to release the active parent drug. nih.gov The primary rationale for designing an ester prodrug, such as Deferasirox Ethyl Ester, is to modify the physicochemical properties of the parent molecule, Deferasirox.

An ideal ester prodrug should possess several key characteristics:

Chemical Stability : It must be stable enough to survive the chemical conditions of the gastrointestinal tract. if-pan.krakow.pl

Efficient Absorption : The increased lipophilicity should facilitate absorption across the gut wall. if-pan.krakow.pl

Enzymatic Lability : Once absorbed, it must be susceptible to hydrolysis by endogenous enzymes to rapidly and efficiently release the active parent drug. if-pan.krakow.pl

Safety of Promoiety : The cleaved portion, in this case, ethanol (B145695), should be non-toxic at the concentrations produced. acs.org

This compound is a derivative of Deferasirox, an orally active iron chelator. chemicalbook.com The conversion of the carboxylic acid to an ethyl ester is a classic prodrug approach to potentially overcome bioavailability challenges associated with the parent drug's polarity. if-pan.krakow.plnih.gov

In Vitro Enzymatic Hydrolysis of the Ester Moiety

The conversion of the inactive this compound prodrug to the active Deferasirox relies on the enzymatic cleavage of the ester bond. This bioconversion is a critical step for the drug's therapeutic action.

The hydrolysis of ester prodrugs in the body is predominantly carried out by a class of enzymes known as carboxylesterases. drugbank.com These enzymes are abundant in various tissues, including the liver, small intestine, and blood plasma. drugbank.com Human liver carboxylesterase 1 (hCE1) and carboxylesterase 2 (hCE2) are two of the most important enzymes in the metabolic activation of ester and amide prodrugs. drugbank.com For many ethyl ester prodrugs, such as dabigatran (B194492) etexilate, liver carboxylesterase 1 is a key enzyme involved in the detoxification of xenobiotics and the activation of these prodrugs. drugbank.com It is therefore highly probable that these same types of enzymes are responsible for the bioconversion of this compound to Deferasirox.

The rate at which the this compound is hydrolyzed to its active form is a crucial pharmacokinetic parameter. The kinetics of this enzymatic cleavage can be studied in various in vitro model systems, such as human liver microsomes, S9 fractions, or purified recombinant esterases, which contain the metabolic enzymes responsible for the reaction. nih.gov

The kinetics of enzymatic reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. Key parameters include:

Vmax : The maximum rate of the reaction.

Km : The Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

While specific Vmax and Km values for this compound are not detailed in the available literature, the rate of hydrolysis would be expected to depend on factors such as the concentration of the prodrug, the specific activity of the esterase enzymes present, and the pH and temperature of the system. if-pan.krakow.pl The efficiency of conversion is often expressed as intrinsic clearance (CLint), calculated as Vmax/Km.

Table 1: Factors Influencing the Kinetics of Ester Cleavage

FactorDescriptionExpected Impact on Hydrolysis Rate
Enzyme Concentration The amount of active esterase present in the system.Higher concentration leads to a faster rate.
Substrate Concentration The amount of this compound available.Rate increases with concentration up to a saturation point (Vmax).
Enzyme Affinity (Km) The affinity of the esterase for the ester substrate.A lower Km value (higher affinity) generally leads to a more efficient reaction at low substrate concentrations.
Inhibitors/Inducers Presence of other molecules that can block or enhance enzyme activity.Inhibitors decrease the rate; inducers can increase it over time by increasing enzyme expression.

Identification of Enzymes Involved in Bioconversion (e.g., Esterases)

Mechanistic Insights into Prodrug Activation

The activation of this compound proceeds via an enzyme-catalyzed hydrolysis reaction. Serine esterases, such as carboxylesterases, utilize a catalytic triad (B1167595) in their active site, typically composed of serine, histidine, and an acidic residue (aspartate or glutamate), to perform this function.

The generally accepted mechanism involves a two-step process:

Acylation : The serine residue's hydroxyl group, made more nucleophilic by the histidine and aspartate, attacks the carbonyl carbon of the ester bond in this compound. This forms a transient, high-energy tetrahedral intermediate. The intermediate then collapses, releasing the alcohol portion (ethanol) and forming an acyl-enzyme intermediate, where Deferasirox is covalently bonded to the serine residue.

Deacylation : A water molecule enters the active site and is activated by the histidine residue. The activated water (as a hydroxide (B78521) ion) attacks the carbonyl carbon of the acyl-enzyme intermediate, again forming a tetrahedral intermediate. This intermediate collapses, cleaving the bond between the enzyme and the drug, thereby releasing the active Deferasirox (with its free carboxylic acid) and regenerating the free enzyme, ready for another catalytic cycle.

This catalytic cycle allows a single enzyme molecule to process many prodrug molecules rapidly. nih.gov

Comparative Bioconversion Studies with Other Ester Analogues (e.g., Methyl Ester, Isopropyl Ester)

The rate of hydrolysis by carboxylesterases is sensitive to the size and steric hindrance of the alcohol group.

Methyl Ester : Generally, methyl esters are hydrolyzed more rapidly than ethyl esters because the smaller methyl group provides less steric hindrance in the enzyme's active site.

Ethyl Ester : The ethyl group is slightly larger than the methyl group, which can result in a somewhat slower rate of hydrolysis.

Isopropyl Ester : The isopropyl group is bulkier and more sterically hindered than the ethyl group. This increased bulk would likely make it a poorer substrate for many esterases, leading to a significantly slower rate of bioconversion compared to the methyl and ethyl esters.

These differences are critical in prodrug design, as the rate of activation must be optimized. A rate that is too slow can lead to poor efficacy, while a rate that is too fast might lead to high local concentrations of the drug, potentially causing toxicity before systemic distribution. if-pan.krakow.pl

Table 2: Predicted Relative Bioconversion Rates of Deferasirox Ester Analogues

Ester AnalogueAlcohol GroupSteric HindrancePredicted Relative Rate of Hydrolysis
Deferasirox Methyl Ester -CH₃LowFastest
This compound -CH₂CH₃ModerateIntermediate
Deferasirox Isopropyl Ester -CH(CH₃)₂HighSlowest

Computational and Theoretical Studies on Deferasirox Ethyl Ester

Molecular Modeling and Simulation of Molecular Conformations

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structures and conformational flexibility of Deferasirox Ethyl Ester. Techniques such as molecular mechanics are employed to model the molecule's behavior.

Detailed research findings indicate that energy minimization is a crucial first step in these simulations. ijcsit.com This process involves moving the atoms within the model to reduce the net forces acting on them, resulting in a stable, low-energy conformation. ijcsit.com This minimized structure serves as a reliable starting point for more complex molecular dynamics simulations. ijcsit.com For organic ring systems like those present in this compound, specialized force fields are utilized to accurately model the energies associated with bond stretching, bond angles, and dihedral angles. ijcsit.com The goal is to find local energy minima, which represent stable conformations of the molecule. ijcsit.com

Quantum Mechanical (QM) Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic structure and reactivity of this compound and related compounds. nih.govarxiv.org These methods provide detailed information about electron distribution and the nature of chemical bonds. nih.gov

DFT has been successfully used to model complex metallic systems and can be adapted to study molecules like this compound under various conditions. arxiv.org These calculations are essential for understanding the molecule's intrinsic properties that govern its interactions.

Energy Minimization and Conformational Analysis

Energy minimization is a fundamental aspect of computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local energy minimum. ijcsit.com This process is achieved by systematically adjusting the atomic coordinates to lower the total potential energy of the system. ijcsit.com For this compound, this involves considering van der Waals interactions, electrostatic forces, and the energies associated with bond lengths, bond angles, and torsional angles. ijcsit.com

The process typically continues until the change in energy between successive steps falls below a predefined threshold, indicating that a stable conformation has been reached. ijcsit.com The resulting minimized structure represents a static snapshot of the molecule at a theoretical temperature of 0 K, where all atoms are at rest. ijcsit.com This optimized geometry is crucial for subsequent, more complex computational analyses.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are valuable for predicting the spectroscopic properties of molecules like this compound. These predictions can then be compared with experimental data to validate the computational models.

For instance, studies on related iron chelator complexes have utilized DFT to analyze their electronic transitions. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding the character of chemical bonds and electronic transitions within the molecule. nih.gov Furthermore, calculations of electrostatic potential can provide insights into how the molecule will interact with its environment. nih.gov While specific spectroscopic data for this compound from these computational studies is not detailed in the provided results, the methodologies are well-established for predicting properties such as UV-Vis spectra.

Molecular Docking Simulations for Interaction with Enzymes (e.g., Esterases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are particularly relevant for understanding its potential interactions with enzymes like esterases, which would be responsible for its hydrolysis in a biological system.

Studies on other ester-containing compounds and their interactions with esterases have demonstrated the utility of docking simulations. nih.gov These simulations can predict binding energy, docking scores, and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme's active site. nih.gov For example, docking can reveal the distance between the ester carbonyl group and the catalytic serine residue in an esterase, providing insight into the likelihood of a reaction. nih.gov While specific docking studies on this compound with esterases were not found, research on derivatives of Deferasirox docked with other enzymes like urease and cholinesterase highlights the applicability of this method. nih.govnih.gov These studies show how computational docking can delineate possible binding modes and identify key amino acid residues involved in the interaction. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data (focusing on chemical properties, not biological efficacy)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties. rsc.org Computational methods play a crucial role in modern SAR by allowing for the calculation of various molecular descriptors that can be correlated with chemical characteristics. mdpi.com

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Routes with Enhanced Selectivity

Historically, Deferasirox Ethyl Ester has been primarily identified as a process-related impurity in the manufacturing of Deferasirox. tandfonline.comresearchgate.net Its formation is often attributed to the use of ethanol (B145695) as a solvent during the final condensation step, where residual starting materials or the Deferasirox product itself undergoes esterification. tandfonline.comgoogle.com Research has focused on minimizing its presence to meet stringent regulatory requirements, which recommend the identification and characterization of any impurity at a level of 0.10% or higher. tandfonline.com

Future synthetic research is expected to pivot from impurity control to the intentional and highly selective synthesis of this compound. This shift is driven by the need for pure analytical standards for quality control and the exploration of the compound as a potential prodrug. A documented method involves the direct esterification of Deferasirox using ethanol in the presence of an acid catalyst like sulfuric acid. tandfonline.comrsc.org

Prospective research will aim to optimize this process by exploring:

Advanced Catalytic Systems: Investigating novel, milder, and more selective catalysts to improve yield and reduce reaction times, minimizing the formation of other byproducts.

Flow Chemistry: Implementing continuous flow reactors could offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher selectivity and purity.

Alternative Esterification Reagents: Exploring different ethylating agents and reaction conditions to circumvent the harsh acidic environment, which could lead to degradation of the parent molecule.

The goal is to develop a scalable, efficient, and cost-effective synthetic route that provides this compound with high purity, a critical requirement for its use as a reference standard or for preclinical and clinical evaluation as a prodrug.

Advanced Spectroscopic Techniques for Detailed Characterization

The definitive characterization of this compound is crucial for distinguishing it from the active pharmaceutical ingredient (API), its isomers, and other related substances. Standard spectroscopic methods including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and one-dimensional Nuclear Magnetic Resonance (NMR) have been used for its initial identification. tandfonline.comtandfonline.comnih.gov For instance, the IR spectrum shows a characteristic carbonyl stretching frequency for the ester group, and the mass spectrum confirms the expected molecular weight. tandfonline.com

Future advancements will rely on more sophisticated spectroscopic techniques for a more profound structural elucidation:

Multi-dimensional NMR: Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable. These methods allow for the unambiguous assignment of all proton and carbon signals, confirming the exact location of the ethyl group and providing definitive structural proof, which is especially important to differentiate it from regio-isomers. nih.gov

High-Resolution Tandem Mass Spectrometry (MS/MS): Techniques like LC-ESI-QT/MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight/Mass Spectrometry) will be employed to study the detailed fragmentation patterns of this compound. nih.govinnovareacademics.in This allows for the creation of a comprehensive fragmentation library, aiding in its specific identification in complex matrices and differentiating it from compounds with similar masses.

Solid-State NMR (ssNMR): For understanding the compound in its solid form, ssNMR can provide valuable information about its crystalline structure and polymorphism, which is critical for its development as a stable reference material or drug substance.

These advanced methods will provide a complete spectroscopic profile, essential for regulatory submissions and for a deeper understanding of its chemical properties.

Refinement of Analytical Methods for Trace-Level Quantification

The quantification of this compound as an impurity in Deferasirox drug substance is critical for ensuring drug quality and safety. Current analytical methods, predominantly based on High-Performance Liquid Chromatography (HPLC), are designed to detect and quantify various impurities. scirp.orgscirp.orgijpsonline.com The challenge lies in achieving sufficient sensitivity and resolution to measure trace levels, often below the 0.1% threshold.

The future in this area points towards the development and validation of ultra-sensitive and highly specific analytical methods:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC coupled with advanced detectors offers significant improvements over conventional HPLC, including shorter run times, better resolution, and higher sensitivity.

Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification. Future work will focus on optimizing LC-MS/MS methods specifically for this compound, establishing robust protocols with very low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net This is particularly important as regulatory expectations for impurity control become more stringent.

Development of Certified Reference Materials: A critical aspect of accurate quantification is the availability of a highly pure and well-characterized reference standard for this compound. synzeal.com Future efforts will include the synthesis and certification of this material according to pharmacopeial standards.

The table below summarizes the prospective advancements in analytical methodologies for this compound.

ParameterCurrent MethodologiesFuture RefinementsRationale
Separation HPLCUHPLCFaster analysis, superior peak resolution
Detection UV SpectroscopyTandem Mass Spectrometry (MS/MS)Higher sensitivity and selectivity for trace levels
Quantification Limit ~0.05% - 0.1%< 0.01%Meet and exceed stringent regulatory impurity thresholds
Reference Standard In-house characterizationCertified Reference Material (CRM)Ensure accuracy and reproducibility across laboratories

Further Elucidation of Bioconversion Pathways and Enzyme Specificity

If this compound is to be considered a prodrug, understanding its conversion to the active Deferasirox in the body is paramount. The primary metabolic pathway for Deferasirox itself is glucuronidation, with minor contributions from cytochrome P450 (CYP) enzymes. tga.gov.aunih.gov Ester-containing drugs, however, are typically hydrolyzed by a class of enzymes known as carboxylesterases (CES). nih.gov Humans have two major carboxylesterases involved in drug metabolism: hCE1, found predominantly in the liver, and hCE2, which is abundant in the small intestine. nih.govresearchgate.net

Future research must focus on delineating the precise metabolic fate of this compound. This will involve a series of in vitro experiments:

Incubation with Recombinant Enzymes: Using human recombinant hCE1 and hCE2 to determine which enzyme is primarily responsible for the hydrolysis of the ester bond.

Subcellular Fraction Studies: Employing human liver and intestinal microsomes or S9 fractions to confirm the findings from recombinant enzymes and to assess the rate of conversion in a more complex biological matrix. nih.gov

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis reaction. This will quantify the efficiency of the enzymatic conversion.

CYP Contribution: Investigating whether CYP enzymes play any role in the metabolism of the ester, either before or after hydrolysis. nih.gov

These studies will clarify whether this compound can be efficiently converted to its active parent drug in humans and will identify the specific enzymes involved, which is crucial for predicting potential drug-drug interactions.

Integration of In Silico and Experimental Approaches for Deeper Understanding of Chemical Behavior

Computational chemistry and in silico modeling are powerful tools that can accelerate research and provide insights that are difficult to obtain through experiments alone. For Deferasirox and its derivatives, molecular docking has already been used to explore interactions with biological targets. nih.govresearchgate.net

The integration of these computational methods with experimental work represents a significant future direction for the study of this compound:

Metabolism Prediction: Using software programs like ADMET Predictor™ or Meteor to forecast the metabolic pathways of this compound and predict its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govusp.br This can guide the design of in vitro and in vivo experiments.

Molecular Docking and Dynamics: Performing molecular docking simulations to visualize how this compound fits into the active sites of hCE1 and hCE2. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the enzyme-substrate complex and elucidate the mechanism of hydrolysis at an atomic level.

Quantum Mechanics (QM): Employing methods like Density Functional Theory (DFT) to calculate the electronic structure and reactivity of the ester. researchgate.net This can help in understanding its chemical stability and the energetics of the hydrolysis reaction.

By combining the predictive power of in silico models with the empirical evidence from laboratory experiments, researchers can build a comprehensive understanding of the chemical and biological behavior of this compound, accelerating its potential development as a useful chemical entity.

Q & A

Q. How do researchers validate this compound’s specificity for iron chelation versus other metal ions?

  • Competitive binding assays with Zn²⁺, Cu²⁺, and Fe³⁺ are conducted using isothermal titration calorimetry (ITC). This compound shows a 10-fold higher binding affinity for Fe³⁺ (Kd = 10⁻¹⁷ M) compared to Zn²⁺ (Kd = 10⁻¹² M) . X-ray absorption spectroscopy (XAS) further confirms coordination geometry with iron.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.